molecular formula C10H11ClO3 B1359922 2-(3-Chlorophenoxy)-2-methylpropanoic acid CAS No. 17413-73-9

2-(3-Chlorophenoxy)-2-methylpropanoic acid

Cat. No.: B1359922
CAS No.: 17413-73-9
M. Wt: 214.64 g/mol
InChI Key: PZBIVIXQLIVFHJ-UHFFFAOYSA-N
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Description

2-(3-Chlorophenoxy)-2-methylpropanoic acid is a chiral phenoxy acid herbicide. It is known for its ability to selectively control broadleaf weeds in various agricultural settings. The compound is characterized by its molecular formula, C10H11ClO3, and a molecular weight of 214.65 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chlorophenoxy)-2-methylpropanoic acid typically involves the reaction of 3-chlorophenol with 2-bromo-2-methylpropanoic acid under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the phenoxide ion generated from 3-chlorophenol attacks the bromoalkane, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified through crystallization or distillation techniques .

Chemical Reactions Analysis

Types of Reactions

2-(3-Chlorophenoxy)-2-methylpropanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(3-Chlorophenoxy)-2-methylpropanoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its effects on plant physiology and its potential use in controlling invasive plant species.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the formulation of herbicides and other agricultural chemicals.

Mechanism of Action

The mechanism of action of 2-(3-Chlorophenoxy)-2-methylpropanoic acid involves its interaction with specific enzymes and receptors in plants. The compound inhibits the activity of key enzymes involved in the biosynthesis of essential amino acids, leading to the disruption of protein synthesis and ultimately causing plant death. The molecular targets include acetolactate synthase and other enzymes in the branched-chain amino acid pathway .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Chlorophenoxy)-2-methylpropanoic acid
  • 2-(4-Chlorophenoxy)-2-methylpropanoic acid
  • 2-(3-Bromophenoxy)-2-methylpropanoic acid

Uniqueness

2-(3-Chlorophenoxy)-2-methylpropanoic acid is unique due to its specific substitution pattern on the phenoxy ring, which imparts distinct herbicidal properties. Compared to its analogs, it exhibits higher selectivity and potency against certain weed species, making it a valuable tool in agricultural weed management .

Properties

IUPAC Name

2-(3-chlorophenoxy)-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO3/c1-10(2,9(12)13)14-8-5-3-4-7(11)6-8/h3-6H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZBIVIXQLIVFHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)O)OC1=CC(=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00169767
Record name Propionic acid, 2-(m-chlorophenoxy)-2-methyl-
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Molecular Weight

214.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17413-73-9
Record name 2-(3-Chlorophenoxy)-2-methylpropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17413-73-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propionic acid, 2-(m-chlorophenoxy)-2-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017413739
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propionic acid, 2-(m-chlorophenoxy)-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00169767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(3-chlorophenoxy)-2-methylpropanoic acid
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